4'-Cyano-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone
Overview
Description
4’-Cyano-3-[1,4-dioxa-8-azaspiro[45]decan-8-ylmethyl]benzophenone is a complex organic compound with the molecular formula C22H22N2O3 It is characterized by the presence of a cyano group, a benzophenone core, and a spirocyclic structure containing both oxygen and nitrogen atoms
Preparation Methods
The synthesis of 4’-Cyano-3-[1,4-dioxa-8-azaspiro[45]decan-8-ylmethyl]benzophenone involves multiple steps, typically starting with the preparation of the benzophenone core The spirocyclic structure is introduced through a series of reactions involving the formation of a spiro intermediateIndustrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4’-Cyano-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the benzophenone core, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4’-Cyano-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 4’-Cyano-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone involves its interaction with molecular targets through its cyano and benzophenone groups. These interactions can lead to the modulation of specific pathways, depending on the context of its application. The spirocyclic structure may also play a role in stabilizing the compound’s interactions with its targets .
Comparison with Similar Compounds
4’-Cyano-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone can be compared with other similar compounds, such as:
4’-Cyano-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzoylbenzoate: Similar structure but with an ester group instead of a ketone.
1,4-Dioxa-8-azaspiro[4.5]decane: Lacks the benzophenone core and cyano group, but shares the spirocyclic structure.
Benzophenone derivatives: Compounds with similar core structures but different substituents, leading to varied properties and applications.
These comparisons highlight the uniqueness of 4’-Cyano-3-[1,4-dioxa-8-azaspiro[4
Properties
IUPAC Name |
4-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c23-15-17-4-6-19(7-5-17)21(25)20-3-1-2-18(14-20)16-24-10-8-22(9-11-24)26-12-13-27-22/h1-7,14H,8-13,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYVSTHZLBTZKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643301 | |
Record name | 4-{3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-53-0 | |
Record name | 4-{3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.